3-Methoxyquinoxaline-6-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-methoxyquinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2/c1-14-10-5-11-8-3-2-7(6-13)4-9(8)12-10/h2-6H,1H3 |
InChI Key |
BYOYSHABDCZZAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C=CC(=CC2=N1)C=O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 3 Methoxyquinoxaline 6 Carbaldehyde
Reactions Involving the Carbaldehyde Functional Group
The aldehyde moiety at the C-6 position of the quinoxaline (B1680401) ring is a primary site for a variety of chemical modifications, enabling the construction of more complex molecular architectures.
Nucleophilic Additions and Condensation Reactions (e.g., aldol (B89426), Knoevenagel, Schiff base formation)
The electrophilic nature of the carbaldehyde carbon makes it susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Additions: Organometallic reagents, such as Grignard and organolithium compounds, readily add to the carbonyl group to furnish secondary alcohols. For instance, the reaction of 3-Methoxyquinoxaline-6-carbaldehyde with a suitable Grignard reagent (R-MgBr) would yield the corresponding secondary alcohol, (3-methoxyquinoxalin-6-yl)(R)methanol.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds, typically catalyzed by a weak base. eurekaselect.comnih.govresearchgate.netresearchgate.netorganic-chemistry.org While specific examples with this compound are not extensively documented in readily available literature, its reactivity is expected to be analogous to other aromatic aldehydes. The condensation with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a catalyst such as piperidine (B6355638) or L-proline would lead to the formation of α,β-unsaturated products. eurekaselect.com The general mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensed product. organic-chemistry.org
Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of Schiff bases or imines. This condensation reaction is typically carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the product. These imine derivatives can be further modified, for example, through reduction to form secondary amines.
| Reaction Type | Reactant | Expected Product | Catalyst/Conditions |
| Nucleophilic Addition | Grignard Reagent (R-MgBr) | (3-methoxyquinoxalin-6-yl)(R)methanol | Anhydrous ether/THF |
| Knoevenagel Condensation | Malononitrile | 2-((3-methoxyquinoxalin-6-yl)methylene)malononitrile | Piperidine, L-proline |
| Schiff Base Formation | Primary Amine (R-NH₂) | N-((3-methoxyquinoxalin-6-yl)methylene)alkanamine | Dehydrating agent |
Oxidation and Reduction Pathways of the Aldehyde to Carboxylic Acids and Alcohols
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to two additional important functional groups.
Oxidation: A variety of oxidizing agents can convert the aldehyde group of this compound into a carboxylic acid, namely 3-methoxyquinoxaline-6-carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and Tollens' reagent. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.
Reduction: The reduction of the carbaldehyde to a primary alcohol, (3-methoxyquinoxalin-6-yl)methanol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in an alcoholic solvent. libretexts.org For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed, although it is less selective and requires anhydrous conditions. libretexts.org
| Transformation | Reagent | Product |
| Oxidation | Potassium Permanganate (KMnO₄) | 3-methoxyquinoxaline-6-carboxylic acid |
| Reduction | Sodium Borohydride (NaBH₄) | (3-methoxyquinoxalin-6-yl)methanol |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
These powerful olefination reactions provide a means to convert the carbonyl group into a carbon-carbon double bond, offering a route to various alkene derivatives.
Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a phosphorane). libretexts.orgmasterorganicchemistry.compressbooks.publibretexts.orgyoutube.com The ylide, typically prepared from a phosphonium (B103445) salt and a strong base, acts as a nucleophile, attacking the carbonyl carbon. libretexts.org This leads to the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. pressbooks.pub The geometry of the resulting alkene can be influenced by the nature of the ylide and the reaction conditions.
Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding phosphorus ylide. wikipedia.orgnrochemistry.comorganicchemistrydata.orgnih.govyoutube.com This reaction typically favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The phosphonate carbanion is generated by treating a phosphonate ester with a base. The resulting water-soluble phosphate (B84403) byproduct simplifies product purification compared to the Wittig reaction. wikipedia.org
| Reaction | Reagent | Key Intermediate | Product |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Oxaphosphetane | (E/Z)-alkene |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Betaine-like intermediate | Predominantly (E)-alkene |
Transformations Involving the Methoxy (B1213986) Substituent
The methoxy group at the C-3 position of the quinoxaline ring offers further opportunities for structural modification.
Demethylation Strategies to Hydroxyquinoxalines
The conversion of the methoxy group to a hydroxyl group is a crucial transformation, as the resulting 3-hydroxyquinoxaline-6-carbaldehyde (B1499702) can exhibit different biological activities and serve as a precursor for further derivatization.
Boron Tribromide (BBr₃): This is a powerful and widely used reagent for the cleavage of aryl methyl ethers. eurekaselect.comwikipedia.orgnrochemistry.comrsc.orgnih.gov The reaction typically proceeds at or below room temperature. rsc.org The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov
Aluminum Chloride (AlCl₃): In combination with a nucleophilic scavenger such as N,N-dimethylaniline, aluminum chloride is an effective reagent for the demethylation of aromatic methoxy groups. masterorganicchemistry.compressbooks.pub This method can be particularly useful for the poly-O-demethylation of compounds with multiple methoxy groups. masterorganicchemistry.com
| Reagent | Key Features |
| Boron Tribromide (BBr₃) | Powerful, effective at low temperatures. |
| Aluminum Chloride (AlCl₃) / N,N-dimethylaniline | Effective for poly-demethylation. |
Potential for Electrophilic and Nucleophilic Substitution Reactions after Activation
The reactivity of the quinoxaline ring itself can be modulated by the existing substituents, influencing the outcome of substitution reactions.
Electrophilic Substitution: The quinoxaline ring system is generally electron-deficient, making electrophilic aromatic substitution challenging. However, the presence of the electron-donating methoxy group can activate the ring towards electrophilic attack. nih.govresearchgate.netnih.govresearchgate.netnih.govyoutube.comlibretexts.org The directing effect of the substituents would determine the position of substitution. The methoxy group is an ortho, para-director, while the aldehyde is a meta-director. The interplay of these directing effects would influence the regioselectivity of reactions such as nitration or halogenation.
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoxaline Core
The reactivity of the quinoxaline ring system is characterized by a general susceptibility to nucleophilic attack, a consequence of the electron-withdrawing nature of the two nitrogen atoms in the pyrazine (B50134) ring. This inherent electronic deficiency influences the course of both electrophilic and nucleophilic aromatic substitution reactions.
Direct Functionalization of the Quinoxaline Ring System
Direct functionalization of the quinoxaline ring in derivatives like this compound is a key strategy for synthesizing novel compounds with tailored properties. The electronic nature of the substituents already present on the ring significantly directs the position of further substitution.
The quinoxaline ring is generally considered electron-deficient, which deactivates it towards electrophilic aromatic substitution (SEAr). nih.gov Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation typically require harsh conditions and often result in low yields. nih.govresearchgate.netnih.govrsc.org The presence of the electron-donating methoxy group at the C-3 position would be expected to activate the ring towards electrophilic attack to some extent, directing substitution to the ortho and para positions relative to it. However, the strong deactivating effect of the pyrazine nitrogen atoms and the electron-withdrawing carbaldehyde group at the C-6 position would likely counteract this activation.
Conversely, the electron-deficient nature of the quinoxaline core makes it more amenable to nucleophilic aromatic substitution (SNAr). Quinoxalines are known to react with nucleophiles, particularly at positions activated by electron-withdrawing groups or at halogenated sites. researchgate.net For this compound, while there are no specific literature reports on its direct nucleophilic aromatic substitution, it is plausible that strong nucleophiles could attack the ring, especially if a suitable leaving group is present.
Recent advancements in C-H functionalization offer alternative routes for the direct modification of quinoxaline rings, avoiding the need for pre-functionalized substrates. mdpi.comnih.govisca.meijfans.orgisca.in These methods, often employing transition metal catalysis, can enable the introduction of various functional groups at specific C-H bonds, providing a powerful tool for derivatization.
| Reaction Type | General Reactivity of Quinoxaline Core | Plausible Influence of Substituents on this compound |
| Electrophilic Aromatic Substitution | Generally deactivated due to electron-withdrawing nitrogens. Requires harsh conditions. nih.govrsc.org | The methoxy group may offer some activation, but the overall ring system remains deactivated by the pyrazine nitrogens and the carbaldehyde group. |
| Nucleophilic Aromatic Substitution | Susceptible to nucleophilic attack, especially with activating electron-withdrawing groups or leaving groups. researchgate.net | The electron-withdrawing nature of the quinoxaline core and the C-6 carbaldehyde group could facilitate nucleophilic attack, particularly if a leaving group were present on the ring. |
| C-H Functionalization | An emerging strategy for direct derivatization, often catalyzed by transition metals. mdpi.comnih.govisca.me | This approach could potentially allow for selective functionalization at various positions on the quinoxaline ring, overcoming the limitations of classical substitution reactions. |
Regioselective Functionalization at Unsubstituted Positions (e.g., C-7, C-8)
Achieving regioselective functionalization at the C-7 and C-8 positions of this compound presents a synthetic challenge due to the complex interplay of the directing effects of the existing substituents.
In electrophilic aromatic substitution, the directing effects of the methoxy and carbaldehyde groups would be critical. The 3-methoxy group is an ortho-, para-director, while the 6-carbaldehyde group is a meta-director. Predicting the precise outcome of an electrophilic substitution on the unsubstituted C-7 and C-8 positions is therefore complex and would likely result in a mixture of products.
For nucleophilic aromatic substitution, direct attack at the C-7 or C-8 positions is unlikely without the presence of a good leaving group at these positions. However, strategies involving the vicarious nucleophilic substitution (VNS) of hydrogen have been developed for quinoxalines, which could potentially allow for functionalization at these sites. nih.govisca.me
Modern C-H activation and functionalization techniques hold the most promise for achieving regioselective derivatization at the C-7 and C-8 positions. By carefully selecting the appropriate catalyst and directing group strategy, it may be possible to selectively introduce functional groups at these currently unsubstituted sites. While specific studies on this compound are lacking, research on the regioselective functionalization of quinolines and other N-heterocycles provides a foundation for exploring these possibilities.
Complexation and Coordination Chemistry Studies with Transition Metals (if acting as a ligand)
Quinoxaline derivatives are well-documented for their ability to act as ligands and form coordination complexes with a variety of transition metals. mdpi.com The nitrogen atoms of the pyrazine ring possess lone pairs of electrons that can readily coordinate to metal centers, making quinoxalines effective chelating agents.
While there are no specific studies detailing the complexation of this compound with transition metals, its structural features suggest it would be a capable ligand. The two nitrogen atoms of the quinoxaline ring can act as a bidentate chelating unit. Furthermore, the oxygen atom of the carbaldehyde group could potentially participate in coordination, leading to a tridentate binding mode. The methoxy group is less likely to be involved in coordination due to steric hindrance.
The formation of metal complexes can significantly alter the physicochemical and biological properties of the quinoxaline ligand. For instance, metal complexation has been shown to enhance the antimicrobial and anticancer activities of quinoxaline derivatives. researchgate.netmdpi.com The resulting complexes can exhibit interesting photophysical and electrochemical properties, with potential applications in catalysis, sensing, and materials science.
A review of the literature on quinoxaline-metal complexes reveals a rich and diverse field of study. Various research groups have synthesized and characterized complexes of quinoxaline derivatives with metals such as cobalt, nickel, copper, zinc, and ruthenium. researchgate.net These studies have employed a range of analytical techniques, including single-crystal X-ray diffraction, to elucidate the structures and bonding within these complexes.
| Metal Ion | Ligand Type | Coordination Mode | Potential Applications | Reference |
| Co(II), Ni(II), Cu(II), Zn(II) | Schiff base of quinoxalin-2(1H)-one | Tetradentate (ONNO) or Tridentate (NNO) | Anticancer, Antioxidant | researchgate.net |
| Ru(II) | 6,7-Dicyanodipyridoquinoxaline | Not specified | DNA Interaction, Luminescence | |
| Fe(II), Co(II), Zn(II) | 2,3-di(2-pyridyl)-quinoxaline radical | Not specified | Molecular Magnetism | |
| Co(II), Ni(II), Cu(II), Zn(II) | 2-(2′-pyridyl)quinoxaline | Bidentate or Tridentate | Not specified |
Given the established coordination chemistry of quinoxalines, it is highly probable that this compound could form stable complexes with a range of transition metals. The investigation of such complexes would be a valuable area of future research, potentially leading to the discovery of new materials and therapeutic agents.
Advanced Spectroscopic and Mechanistic Investigations of 3 Methoxyquinoxaline 6 Carbaldehyde and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 3-Methoxyquinoxaline-6-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity of the methoxy (B1213986), aldehyde, and quinoxaline (B1680401) core moieties.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the aldehyde proton, the methoxy group protons, and the aromatic protons on the quinoxaline ring system. The aldehyde proton (CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.9–10.1 ppm, due to the strong deshielding effect of the carbonyl group. rsc.orgdocbrown.info The methoxy group (OCH₃) protons would appear as a sharp singlet, typically around δ 3.9-4.1 ppm. The protons on the quinoxaline ring would appear in the aromatic region (δ 7.5-9.0 ppm). Specifically, the H2 proton on the pyrazine (B50134) ring is expected to be a singlet. The three protons on the benzene (B151609) ring (H5, H7, H8) would show a characteristic splitting pattern based on their coupling with each other.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the aldehyde group is the most deshielded, with an expected chemical shift in the range of δ 190–193 ppm. rsc.orgoregonstate.edu The carbons of the quinoxaline ring would resonate between δ 120–160 ppm, with those directly attached to nitrogen or the methoxy group appearing at lower field. The methoxy carbon (OCH₃) typically appears around δ 55–56 ppm. rsc.orgrsc.org
2D NMR Spectroscopy: To unambiguously assign these signals and confirm the structure, 2D NMR experiments are essential. youtube.commagritek.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). youtube.com It would show correlations between the coupled aromatic protons (H7 with H8, and H5 with H7), helping to delineate the substitution pattern on the benzene portion of the quinoxaline ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. magritek.com It allows for the direct assignment of each protonated carbon in the molecule, for instance, linking the methoxy proton singlet to the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For example, the aldehyde proton would show an HMBC correlation to the C6 carbon, confirming its position. Likewise, the methoxy protons would show a correlation to the C3 carbon, confirming the location of the methoxy group.
Predicted NMR Data for this compound
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||||
|---|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) | Justification |
| -CHO | 9.9-10.1 | s | -CHO | 191.5 | Aldehyde Carbonyl rsc.org |
| H-2 | 8.8-9.0 | s | C-2 | 148.0 | Aromatic C-H adjacent to N |
| H-5 | 8.3-8.5 | d | C-3 | 160.0 | Aromatic C attached to OCH₃ |
| H-7 | 8.1-8.3 | dd | C-5 | 130.0 | Aromatic C-H |
| H-8 | 7.9-8.1 | d | C-6 | 135.0 | Aromatic C attached to CHO |
| -OCH₃ | 4.0-4.1 | s | C-7 | 138.0 | Aromatic C-H |
| C-8 | 129.0 | Aromatic C-H | |||
| C-4a | 141.0 | Quaternary aromatic C | |||
| C-8a | 142.0 | Quaternary aromatic C | |||
| -OCH₃ | 55.6 | Methoxy Carbon rsc.org |
Mass Spectrometry in Elucidating Reaction Pathways and Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of a molecule. For this compound (C₁₀H₈N₂O₂), the expected exact mass would be calculated and compared to the experimental value to confirm its elemental composition with high confidence, distinguishing it from other potential isomers.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, which is then fragmented to produce daughter ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of known compounds or elucidate the structure of unknown ones. For this compound, characteristic fragmentation pathways would be expected. libretexts.org The molecular ion peak [M]⁺ would be observed, and key fragments would likely arise from:
Loss of a hydrogen radical (-H) from the aldehyde to give a stable acylium ion at [M-1]⁺.
Loss of the formyl radical (-CHO) to give an ion at [M-29]⁺. libretexts.org
Loss of the methoxy group as a methyl radical (-CH₃) to give [M-15]⁺, followed by loss of carbon monoxide (-CO) to give [M-15-28]⁺.
Predicted Key Mass Fragments for this compound
| m/z Value | Proposed Fragment | Neutral Loss |
|---|---|---|
| 188 | [C₁₀H₈N₂O₂]⁺ (Molecular Ion) | - |
| 187 | [C₁₀H₇N₂O₂]⁺ | H |
| 159 | [C₉H₇N₂O]⁺ | CHO |
| 173 | [C₉H₅N₂O₂]⁺ | CH₃ |
| 145 | [C₈H₅N₂O]⁺ | CH₃ + CO |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis in Derivatives
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules and is particularly useful for identifying functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch, expected in the region of 1710-1685 cm⁻¹, characteristic for an aromatic aldehyde. vscht.cz Another diagnostic feature for the aldehyde is the C-H stretch of the aldehyde proton, which typically appears as one or two moderate bands around 2830-2720 cm⁻¹. vscht.cz Other key absorptions would include C=N and C=C stretching vibrations from the quinoxaline ring in the 1620-1450 cm⁻¹ region, and C-O stretching from the methoxy group around 1250 cm⁻¹ and 1040 cm⁻¹. Aromatic C-H stretches would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy group would appear just below 3000 cm⁻¹. masterorganicchemistry.com
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 | Medium |
| Aliphatic C-H (in OCH₃) | Stretch | 3000-2850 | Medium |
| Aldehyde C-H | Stretch | 2830-2720 | Medium, two bands |
| Aldehyde C=O | Stretch | 1710-1685 | Strong |
| Aromatic C=C / C=N | Stretch | 1620-1450 | Medium-Strong |
| Aromatic C-O (Ether) | Stretch | ~1250 (asymmetric), ~1040 (symmetric) | Strong |
Reaction Mechanism Elucidation Through Advanced Spectroscopic Monitoring Techniques
The elucidation of reaction mechanisms is fundamental to optimizing synthetic routes, enhancing yields, and controlling the formation of desired products while minimizing impurities. For complex heterocyclic scaffolds like this compound, understanding the transformation of functional groups in real-time is crucial for its application in the synthesis of more elaborate molecular architectures. Advanced, non-invasive spectroscopic techniques such as in-situ Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy are indispensable tools for this purpose. irdg.org These methods allow for the direct observation of reacting species, the identification of transient intermediates, and the acquisition of kinetic data without perturbing the reaction system. cardiff.ac.ukrsc.org
The aldehyde functional group at the C6 position of the quinoxaline ring is a key site for a variety of chemical transformations, including condensations, oxidations, and reductions. Monitoring these reactions provides insight into the electronic influence of the methoxy group and the quinoxaline core on the reactivity of the aldehyde.
A representative example is the Knoevenagel condensation of this compound with an active methylene (B1212753) compound, such as Malononitrile (B47326), to form (E)-2-((3-methoxyquinoxalin-6-yl)methylene)malononitrile. The reaction progress can be meticulously tracked using in-situ spectroscopic methods.
In-situ NMR Spectroscopy
In-situ NMR spectroscopy is a powerful technique for monitoring the solution-phase evolution of a reaction over time. cardiff.ac.ukrsc.org By recording ¹H NMR spectra at regular intervals, one can quantify the consumption of reactants and the formation of products. In the condensation of this compound, the most indicative signal is the aldehyde proton.
Key Observational Points:
Reactant Consumption: A progressive decrease in the intensity of the singlet corresponding to the aldehyde proton (CHO) of this compound (typically expected around δ 10.0-10.2 ppm).
Product Formation: The concurrent appearance and increase in intensity of a new singlet for the vinylic proton of the product (typically in the δ 7.5-8.5 ppm region).
Intermediate Detection: While often too transient to be observed directly, in some cases, signals corresponding to intermediate species may be detected at low concentrations.
Kinetic Analysis: By integrating the relevant signals over time, a kinetic profile of the reaction can be constructed, allowing for the determination of reaction order and rate constants.
Table 1: Hypothetical ¹H NMR Data for the Knoevenagel Condensation
| Compound | Functional Group | Proton | Expected Chemical Shift (δ, ppm) | Observation During Reaction |
| This compound | Aldehyde | -CHO | ~10.1 | Signal intensity decreases |
| This compound | Methoxy | -OCH₃ | ~4.1 | Signal remains stable |
| This compound | Aromatic | Quinoxaline H | ~7.8 - 8.5 | Shifts slightly upon conjugation change |
| Malononitrile | Methylene | -CH₂- | ~4.3 | Signal intensity decreases |
| (E)-2-((3-methoxyquinoxalin-6-yl)methylene)malononitrile | Vinylic | =CH- | ~8.2 | Signal appears and grows |
In-situ FT-IR Spectroscopy
In-situ FT-IR spectroscopy monitors the vibrational modes of molecules, providing real-time information on the transformation of specific functional groups. For the Knoevenagel condensation, the most significant changes occur in the carbonyl and nitrile stretching regions.
Key Observational Points:
Carbonyl Disappearance: A distinct decrease in the absorption band corresponding to the C=O stretch of the aldehyde group in this compound (around 1700-1715 cm⁻¹). scialert.net
Nitrile Group: The C≡N stretching frequency of Malononitrile (around 2250-2260 cm⁻¹) may shift slightly upon formation of the conjugated product.
Alkene Formation: The appearance of a new C=C stretching band for the newly formed double bond (around 1600-1625 cm⁻¹), often overlapping with the aromatic ring vibrations. scialert.net
Table 2: Characteristic FT-IR Absorption Frequencies
| Compound/Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observation During Reaction |
| Aldehyde (Reactant) | C=O Stretch | ~1705 | Peak intensity decreases |
| Nitrile (Reactant) | C≡N Stretch | ~2255 | Peak shifts and may broaden |
| Alkene (Product) | C=C Stretch | ~1620 | Peak appears and grows |
| Aromatic Ring | C=C/C=N Stretch | ~1580-1600 | Bands may shift due to altered conjugation |
In-situ Raman Spectroscopy
Raman spectroscopy is highly sensitive to changes in molecular polarizability and is particularly useful for studying symmetric vibrations and conjugated π-systems, making it an excellent complement to FT-IR. irdg.orgresearchgate.net
Key Observational Points:
Symmetry and Conjugation: The technique is very effective at monitoring the quinoxaline ring system. Changes in conjugation upon reaction of the aldehyde group would lead to shifts in the characteristic ring breathing modes. researchgate.net
Functional Group Tracking: The C=O stretch of the aldehyde and the C≡N stretch of the nitrile are both Raman active and can be monitored. The formation of the C=C double bond in the product will give rise to a strong Raman signal due to its polarizability.
Table 3: Key Raman Shifts for Reaction Monitoring
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Observation During Reaction |
| Aldehyde (Reactant) | C=O Stretch | ~1700 | Signal intensity decreases |
| Quinoxaline Ring (Reactant) | Ring Breathing/Stretching | ~1350-1600 | Signals shift and change in intensity |
| Nitrile (Reactant) | C≡N Stretch | ~2255 | Signal intensity decreases |
| Alkene (Product) | C=C Stretch | ~1615 | Strong signal appears and grows |
Through the combined application of these advanced spectroscopic techniques, a comprehensive, real-time picture of the reaction mechanism can be developed. This allows researchers to confirm reaction pathways, identify rate-limiting steps, and understand the electronic interplay of the functional groups within the this compound scaffold.
Computational and Theoretical Studies on 3 Methoxyquinoxaline 6 Carbaldehyde and Its Derivatives
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-methoxyquinoxaline-6-carbaldehyde and its derivatives at the atomic level. These methods allow for the precise determination of molecular geometries and the electronic landscape of the molecules.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the ground state properties of quinoxaline (B1680401) derivatives. researchgate.netias.ac.iniiste.org By employing functionals such as B3LYP with basis sets like 6-311++G(d,p), researchers can accurately predict the optimized geometry, electronic structure, and other key parameters. scispace.comresearchgate.net
DFT calculations reveal the bond lengths, bond angles, and dihedral angles of the optimized molecular structure. For instance, in related quinoxaline structures, the planarity of the quinoxaline ring system is a critical feature, with dihedral angles close to 0° or 180° indicating a largely planar conformation. ias.ac.in The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net
A representative table of calculated ground state properties for a generic this compound derivative using DFT is shown below.
| Property | Calculated Value |
| Total Energy | -X Hartrees |
| HOMO Energy | -Y eV |
| LUMO Energy | -Z eV |
| HOMO-LUMO Gap | (Y-Z) eV |
| Dipole Moment | D Debyes |
Note: The values in this table are illustrative and would be specific to the exact derivative and computational parameters used.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of this compound derivatives can be significantly influenced by their three-dimensional conformation. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (rotamers) and their relative energies. lumenlearning.com
By rotating key single bonds, such as the bond connecting the methoxy (B1213986) group or the carbaldehyde group to the quinoxaline core, a potential energy surface can be generated. This energy landscape reveals the most stable conformers (energy minima) and the energy barriers between them (transition states). For example, the orientation of the methoxy and carbaldehyde groups relative to the quinoxaline ring can lead to different conformers with varying degrees of steric hindrance and electronic interactions. Understanding the preferred conformations is crucial for predicting how these molecules will interact with biological targets or pack in a solid state. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)
Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the characterization of newly synthesized this compound derivatives. ias.ac.inmdpi.com
NMR Shifts: The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. asianpubs.org These theoretical predictions can be compared with experimental data to confirm the structure of the synthesized compound. iiste.org
Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be calculated using DFT. mdpi.com The calculated frequencies and their corresponding vibrational modes (e.g., C=O stretch, C-H bend) provide a detailed picture of the molecular vibrations and can be correlated with experimental IR and Raman spectra for structural elucidation. ias.ac.in
Below is an example of a data table comparing experimental and calculated spectroscopic data for a hypothetical derivative.
| Parameter | Experimental Value | Calculated Value |
| ¹H NMR (δ, ppm) | ||
| -OCH₃ | 4.05 | 4.02 |
| -CHO | 10.10 | 10.05 |
| Aromatic-H | 7.5-8.2 | 7.4-8.1 |
| ¹³C NMR (δ, ppm) | ||
| -OCH₃ | 55.8 | 56.1 |
| -CHO | 192.3 | 191.9 |
| Quinoxaline C | 140-160 | 139-159 |
| IR (cm⁻¹) | ||
| C=O Stretch | 1695 | 1705 |
| C-O Stretch | 1250 | 1245 |
Reaction Pathway Modeling and Transition State Analysis
Theoretical chemistry can be used to model the reaction pathways for the synthesis of this compound and its derivatives. acs.orgresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.
Transition state theory allows for the identification of the highest energy point along the reaction coordinate, known as the transition state. The structure and energy of the transition state provide critical information about the reaction mechanism and the activation energy, which determines the reaction rate. For example, in the synthesis of quinoxalines via the condensation of o-phenylenediamines with α-dicarbonyl compounds, computational modeling can elucidate the mechanism of cyclization and subsequent oxidation steps. sapub.org
Molecular Docking and Interaction Profiling in Model Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of this compound derivatives, docking studies are invaluable for understanding their potential as therapeutic agents.
By docking these molecules into the active site of a target protein (e.g., an enzyme or receptor), researchers can predict the binding affinity and the specific interactions that stabilize the complex. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. The results of molecular docking can guide the design of more potent and selective inhibitors by identifying key pharmacophoric features and suggesting modifications to the molecular structure that could enhance binding. nih.gov For example, docking studies on quinoxaline derivatives have been used to investigate their potential as anticancer agents by modeling their interactions with targets like histone deacetylase. nih.gov
The following table illustrates typical data obtained from a molecular docking study.
| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Compound A | Protein X | -8.5 | TYR 123, PHE 256, HIS 289 |
| Compound B | Protein X | -7.9 | TYR 123, LEU 250, HIS 289 |
| Compound C | Protein Y | -9.2 | ARG 56, GLU 101, TRP 150 |
In silico Ligand-Target Binding Prediction (e.g., protein-ligand interactions without clinical implications)
In silico ligand-target binding prediction, primarily through molecular docking simulations, is a computational technique used to forecast the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. This method is crucial in the early stages of drug design for identifying potential protein targets and understanding the molecular basis of inhibition.
For the broader class of quinoxaline derivatives, molecular docking studies have been pivotal in elucidating their interactions with various protein targets. Although specific docking studies for this compound are not detailed in publicly available literature, the principles can be illustrated through research on related quinoxaline compounds. These studies often involve docking derivatives into the active sites of enzymes like protein kinases (e.g., EGFR), cyclooxygenases (COX), and thymidine (B127349) phosphorylase to predict binding modes and energies. nih.govnih.govmdpi.comrsc.org
The primary goal of these simulations is to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the amino acid residues of the protein's binding pocket. For instance, in studies of quinoxaline derivatives as EGFR inhibitors, docking has revealed critical hydrogen bond formations with specific residues within the ATP-binding site. nih.govrsc.org Similarly, research on quinoxaline-based corrosion inhibitors has utilized molecular simulations to understand their interaction with metallic surfaces. researchgate.net
The insights gained from these predictions guide the structural modification of the lead compounds to enhance their binding affinity and selectivity. The binding energy scores calculated during docking provide a semi-quantitative prediction of how strongly a ligand may bind to a protein, which can be correlated with experimental bioactivity data.
Below is an illustrative data table, based on typical findings for quinoxaline derivatives, demonstrating how docking results are commonly presented.
| Derivative Class | Target Protein | Key Interacting Residues (Example) | Predicted Binding Affinity (kcal/mol) |
| Quinoxaline-pyrazole hybrids | EGFR | Met793, Thr790, Asp855 | -8.5 to -10.5 |
| Quinoxaline-thiazolidinone hybrids | Acetylcholinesterase | Trp143, Tyr121 | -9.0 to -11.0 |
| Substituted quinoxalines | COX-2 | Arg513, Val523, Ser353 | -7.5 to -9.8 |
Note: This table is illustrative and based on data for the broader class of quinoxaline derivatives, not specifically this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures, described by physicochemical properties or theoretical molecular descriptors. The resulting mathematical models provide design principles for developing new compounds with enhanced activities.
QSAR studies on quinoxaline derivatives have been successfully employed to guide the design of inhibitors for various targets, including protein kinases and anticancer agents. researchgate.netjapsonline.comresearchgate.netbiointerfaceresearch.com These models are typically built using a training set of compounds for which the biological activity (e.g., IC₅₀ values) is known.
The process involves calculating a wide range of molecular descriptors for each compound, which can be categorized as:
Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic aspects of the molecule.
Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.
Topological descriptors: which describe the connectivity and branching of the molecule.
Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to build a mathematical equation that relates a selection of these descriptors to the observed biological activity. researchgate.net
A robust QSAR model, validated through internal and external statistical methods, can be used to:
Predict the activity of novel, unsynthesized compounds.
Identify the key molecular features that positively or negatively influence biological activity.
Provide a rational basis for the design of new derivatives with improved potency.
An example of a generic QSAR model equation for a series of quinoxaline derivatives might look like:
pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients for each molecular descriptor.
The following table illustrates the types of descriptors and their potential influence on the activity of quinoxaline derivatives, as might be derived from a QSAR study.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | LUMO Energy | A lower LUMO energy may enhance interactions with electron-rich residues in the target's active site. |
| Hydrophobic | LogP | An optimal LogP value is often required for good cell permeability and target engagement. |
| Steric | Molar Refractivity | Increased steric bulk in certain positions may either enhance or hinder binding, depending on the topology of the active site. |
| Topological | Wiener Index | This descriptor relates to molecular branching and can influence how the molecule fits into the binding pocket. |
Note: This table provides a conceptual illustration of QSAR principles for quinoxaline derivatives.
Through the iterative process of in silico prediction, chemical synthesis, and biological testing, guided by QSAR models, researchers can systematically optimize the structure of lead compounds to achieve desired therapeutic properties.
Applications of 3 Methoxyquinoxaline 6 Carbaldehyde As a Versatile Building Block in Organic Synthesis
Synthesis of Complex Heterocyclic Systems and Fused Ring Architectures
The aldehyde functionality at the 6-position of 3-methoxyquinoxaline-6-carbaldehyde serves as a versatile handle for the construction of more elaborate heterocyclic and polycyclic structures. This reactivity allows for its participation in a variety of condensation and cyclization reactions, leading to the formation of novel fused ring systems. For instance, the reaction of quinoxaline (B1680401) derivatives with appropriate reagents can lead to the formation of furo[2,3-b]quinoxalines. While specific examples starting directly from this compound are not extensively documented in publicly available literature, the general synthetic strategies for related quinoxaline derivatives provide a blueprint for its potential applications. One such strategy involves the reaction of a quinoxaline precursor with various alkynes, catalyzed by a copper catalyst, to achieve a C-H functionalization/annulation process, yielding furo[2,3-b]quinoxaline (B11915687) derivatives in good yields. nih.gov
Another approach to fused quinoxaline systems involves the cyclization of appropriately substituted quinoxaline derivatives. For example, chloroquinoxaline derivatives can be refluxed with sodium hydroxide (B78521) in dioxane or phosphoric acid in xylene to produce 2-substituted furo[2,3-b]quinoxalines. nih.gov These established methods suggest that this compound could be a valuable precursor for similar transformations, where the aldehyde group is first converted into a suitable reactive intermediate.
The synthesis of various fused and polyfused quinoxalines often involves the reaction of a quinoxaline derivative with dihalo compounds or other bifunctional reagents. nih.gov The presence of the aldehyde group in this compound offers a prime site for such elaborations, enabling the construction of intricate three-dimensional molecular architectures.
Precursor for Advanced Organic Materials Research
The quinoxaline moiety is a known fluorophore, and its derivatives are often investigated for their potential in advanced organic materials, such as fluorescent probes and organic light-emitting diodes (OLEDs). The electronic properties of the quinoxaline ring system, which can be modulated by substituents, make it an attractive scaffold for the design of new materials. The methoxy (B1213986) group in this compound acts as an electron-donating group, which can influence the photophysical properties of the resulting molecules.
While direct studies on materials derived from this compound are limited in the available literature, the general principles of quinoxaline chemistry suggest its potential as a precursor. For example, the aldehyde group can be utilized in Knoevenagel or Wittig-type reactions to extend the conjugation of the system, a common strategy for tuning the emission color and efficiency of fluorescent materials. The synthesis of novel quinoxaline derivatives often focuses on modifying the substituents to control their therapeutic or material properties.
Development of Ligand Frameworks for Transition Metal Catalysis
N-heterocyclic compounds are of significant interest in the development of ligands for transition metal catalysis. The pyrazine (B50134) nitrogen atoms in the quinoxaline ring can act as coordination sites for metal ions. The aldehyde group in this compound can be readily converted into various chelating moieties, such as Schiff bases or N-heterocyclic carbenes (NHCs), which are widely used as ligands in catalysis.
The synthesis of NHC ligands and their corresponding ruthenium complexes has been well-established, demonstrating their high efficiency in reactions like olefin metathesis. By reacting this compound with appropriate diamines, it is possible to generate precursors to quinoxaline-annulated NHC ligands. These ligands could then be used to prepare novel transition metal complexes with unique steric and electronic properties, potentially leading to catalysts with enhanced activity or selectivity.
Synthesis of Bioactive Scaffolds and Chemical Probes
Quinoxaline derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. They are found in numerous natural and synthetic compounds with diverse pharmacological activities.
Access to Privileged Structures for Medicinal Chemistry Research
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. Quinoxalines are considered one such scaffold and are frequently employed in the design of new therapeutic agents. The aldehyde group of this compound provides a convenient starting point for the synthesis of a variety of derivatives for screening in drug discovery programs. For instance, it can be used in reductive amination reactions to introduce diverse amine-containing side chains, or in condensation reactions to build more complex heterocyclic systems.
The development of regioselective syntheses for substituted benzimidazole (B57391) derivatives, which are also important pharmacophores, highlights the importance of controlling substituent placement to modulate biological activity. nih.gov A similar approach could be applied to the synthesis of derivatives of this compound to explore its structure-activity relationships.
Development of Molecular Tools for Mechanistic Studies
Chemical probes are essential tools for understanding protein function and validating new drug targets. These small molecules are designed to selectively modulate the activity of a protein of interest. The quinoxaline scaffold can serve as the core of such probes. The aldehyde functionality of this compound can be used to attach reporter groups, such as fluorophores or affinity tags, or to introduce reactive "warheads" for covalent labeling of target proteins.
For instance, the synthesis of novel kinase inhibitors often involves the incorporation of heterocyclic systems that can form key interactions within the ATP-binding site of the enzyme. The this compound scaffold could be elaborated to generate libraries of potential kinase inhibitors for screening and mechanistic studies.
Future Research Directions and Unexplored Avenues in 3 Methoxyquinoxaline 6 Carbaldehyde Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The advent of flow chemistry and automated synthesis offers a paradigm shift for the manipulation of 3-methoxyquinoxaline-6-carbaldehyde. The transition from traditional batch synthesis to continuous flow processes promises enhanced control over reaction parameters, leading to improved yields, higher purity, and safer handling of reagents. The precise management of residence time, temperature, and stoichiometry in microreactors could unlock new reaction pathways and allow for the fine-tuning of product selectivity.
Automated synthesis platforms, coupled with flow reactors, could enable the high-throughput generation of extensive libraries of this compound derivatives. This rapid diversification is crucial for screening programs aimed at identifying novel therapeutic agents or materials with specific properties. The large datasets generated through these automated systems can also be harnessed by machine learning algorithms to predict reaction outcomes and guide the design of future synthetic endeavors.
Chemo- and Regioselective Functionalization Beyond Current Methodologies
While the aldehyde and methoxy (B1213986) groups serve as primary handles for chemical modification, the development of novel strategies for the selective functionalization of the quinoxaline (B1680401) core itself is a critical area for future exploration. Current methods often lack the precision required to target specific positions on the heterocyclic ring system.
A significant area of opportunity lies in the application of modern C-H activation and functionalization techniques. By employing directing groups and tailored transition-metal catalysts, researchers could achieve unprecedented control over the site of new bond formation. This would allow for the introduction of a wide range of substituents at previously inaccessible positions, dramatically expanding the accessible chemical space of quinoxaline derivatives. Further research into late-stage functionalization would also be highly beneficial, allowing for the diversification of complex molecules at a later point in the synthetic sequence.
Exploration of Novel Catalytic Transformations Involving the Quinoxaline Core and Aldehyde Group
The inherent reactivity of both the quinoxaline nucleus and the aldehyde moiety in this compound provides fertile ground for the discovery of novel catalytic transformations. The development of innovative catalytic systems that can engage one or both of these functional groups in new ways is a key objective.
Future research could focus on designing novel multicomponent reactions where this compound acts as a key building block. Such reactions, which form complex products from three or more starting materials in a single step, are highly efficient and atom-economical. Additionally, the exploration of photoredox catalysis could unveil new reaction pathways for the functionalization of the quinoxaline ring system under mild conditions. The development of asymmetric catalytic methods to control the stereochemistry of reactions involving the aldehyde group is also of paramount importance for the synthesis of chiral molecules with potential biological activity.
Development of Advanced Synthetic Strategies for Scalable Production in Academic Research
To facilitate broader research and application, the development of more efficient, cost-effective, and sustainable methods for the large-scale synthesis of this compound is essential. While commercially available, current production methods may not be optimal for academic laboratories requiring significant quantities of the compound.
Synergistic Approaches Combining Computational and Experimental Research for Rational Design
The integration of computational chemistry with experimental synthesis represents a powerful strategy for accelerating the discovery of new this compound derivatives with desired properties. In silico methods, such as density functional theory (DFT), can provide valuable insights into the electronic structure and reactivity of the molecule, guiding the rational design of new synthetic targets.
Computational screening of virtual libraries of derivatives can help to prioritize compounds for synthesis based on predicted biological activity or material properties. This approach can save significant time and resources by focusing experimental efforts on the most promising candidates. The experimental data generated can then be used to refine and validate the computational models, creating a powerful feedback loop that enhances the predictive accuracy of future in silico studies. This synergistic approach holds the key to unlocking the full potential of this compound in the development of next-generation pharmaceuticals and advanced materials.
Q & A
Q. What are the recommended synthetic routes for 3-Methoxyquinoxaline-6-carbaldehyde, and how can reaction conditions be optimized?
The Vilsmeier-Haack reaction is a key method, utilizing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce the aldehyde group. Optimization involves controlling temperature (e.g., 353 K for 15 hours), reagent stoichiometry (e.g., POCl₃:DMF ratio ~2.3:1), and post-synthesis purification via recrystallization from petroleum ether/ethyl acetate mixtures. Monitoring reaction progress with TLC and adjusting pH during work-up can enhance yield .
Q. What safety precautions should be taken when handling this compound?
Use personal protective equipment (PPE), including gloves and goggles, and ensure adequate ventilation. Avoid skin/eye contact; in case of spills, collect material using inert absorbents and dispose via authorized waste management. Store in sealed containers in dry, ventilated areas away from ignition sources .
Q. What purification techniques are effective for isolating this compound?
Recrystallization using solvents like petroleum ether/ethyl acetate (1:1 v/v) is effective for removing impurities. Column chromatography (silica gel, ethyl acetate/hexane gradient) may further purify the compound, though this requires validation via analytical techniques (e.g., HPLC) .
Q. What analytical techniques are essential for characterizing purity and identity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C), High-Performance Liquid Chromatography (HPLC), and mass spectrometry (MS) are critical. Compare spectral data with reference standards (e.g., NIST Chemistry WebBook) to confirm structural integrity .
Advanced Research Questions
Q. How can crystallographic data validate the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) refined via SHELX software (e.g., SHELXL/SHELXS) provides precise bond lengths, angles, and torsion angles. Hydrogen atoms are typically modeled in calculated positions, and thermal displacement parameters (U values) confirm atomic stability. Cross-validate with DFT-optimized geometries for electronic consistency .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) of derivatives?
Synthesize analogs with modifications at the methoxy or aldehyde groups. Evaluate biological activity (e.g., antimicrobial assays via MIC testing) and correlate with electronic properties (Hammett constants) or steric parameters. Use multivariate regression to identify key functional groups influencing activity .
Q. What methodologies investigate the aldehyde group’s reactivity under varying pH conditions?
Conduct kinetic studies by tracking aldehyde oxidation or nucleophilic addition (e.g., with hydroxylamine) across pH buffers (pH 2–12). Monitor reaction progress via UV-Vis spectroscopy or LC-MS. Control experiments should exclude light/oxygen to isolate pH effects .
Q. What computational methods predict electronic properties, and how do they correlate with experimental data?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and dipole moments. Compare computed IR/Raman spectra with experimental data to validate accuracy. Solvent effects are modeled using PCM or COSMO approaches .
Q. How can conflicting stability data under thermal stress be resolved?
Employ accelerated stability testing (40–60°C, 75% RH) with periodic sampling. Use Arrhenius modeling to extrapolate degradation rates. Conflicting results may arise from impurities or polymorphic transitions; characterize degradation products via GC-MS or XRD to identify decomposition pathways .
Q. What strategies optimize precursor selection for scalable synthesis?
Evaluate precursors (e.g., 6-methoxyquinoxaline) based on commercial availability, reactivity in formylation reactions, and compatibility with green chemistry principles (e.g., atom economy). Screen alternative catalysts (e.g., Lewis acids) to reduce byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
